molecular formula C11H15NO B2640371 4-[1-(Cyclopropylamino)ethyl]phenol CAS No. 926204-26-4

4-[1-(Cyclopropylamino)ethyl]phenol

Cat. No. B2640371
CAS RN: 926204-26-4
M. Wt: 177.247
InChI Key: OWSOOZXCTUEZHW-UHFFFAOYSA-N
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Description

4-[1-(Cyclopropylamino)ethyl]phenol , also known by its chemical formula C₁₀H₁₃NO , is a compound with a molecular weight of 177.24 g/mol . It falls within the category of bioactive molecules and has applications in research .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenol (a hydroxyl-substituted aromatic compound) with 1-(cyclopropylamino)ethane . The amino group from the latter reacts with the phenolic hydroxyl group, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-[1-(Cyclopropylamino)ethyl]phenol consists of a phenolic ring attached to an ethylamine side chain. The cyclopropylamino group is directly linked to the phenolic carbon. The compound’s three-dimensional arrangement influences its biological activity and interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical reactions associated with phenols. These include oxidation, substitution, and coupling reactions. Researchers have explored its reactivity in various contexts, such as drug development and organic synthesis .


Physical And Chemical Properties Analysis

  • Refractive Index (n20D) : Predicted value of 1.58 .

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling and experimentation. Consult the Safety Data Sheet (SDS) for specific information on hazards, storage, and protective measures. Avoid exposure to skin, eyes, and inhalation. Proper ventilation and personal protective equipment are essential when working with this compound .

properties

IUPAC Name

4-[1-(cyclopropylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12-10-4-5-10)9-2-6-11(13)7-3-9/h2-3,6-8,10,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOOZXCTUEZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Cyclopropylamino)ethyl]phenol

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